![molecular formula C15H20N4O3 B2490420 2-Phenoxy-N-{2-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]ethyl}propanamid CAS No. 2097909-75-4](/img/structure/B2490420.png)
2-Phenoxy-N-{2-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]ethyl}propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including Williamson synthesis, reductive amination, amine formylation, and cyclization, starting from basic precursors like phenol, chloroacetonitrile, ethyl chloroformate, ethyl propionate, and hydrazine hydrate under suitable reaction conditions (Dongyue Xin, 2003). Other synthetic approaches include the Friedel-Crafts reaction and Wittig reaction, illustrating the versatility and complexity of synthesizing these compounds (Weng Jianquan, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry, which confirm the presence of characteristic functional groups and the overall framework of these molecules (A. Ramazani et al., 2017).
Chemical Reactions and Properties
These compounds can undergo a range of chemical reactions, including condensation, cyclization, and reactions with dichlorides or isocyanates, leading to the formation of diverse structures with varying functional groups (K. Srinivasulu et al., 2007). Their reactivity is crucial for further modifications and applications in different fields.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallinity, can be inferred from the synthesis and structural characterization of these compounds. Such properties are essential for determining the conditions under which these compounds can be used in practical applications.
Chemical Properties Analysis
The chemical properties of these compounds, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are determined by their functional groups and molecular structure. The presence of triazole rings, ether linkages, and amide functionalities contribute to a wide range of chemical behaviors and interactions (C. Kaushik & Raj Luxmi, 2017).
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Chinazolinon-Derivate, einschließlich der in Frage stehenden Verbindung, zeigen vielversprechende antibakterielle Eigenschaften. Forscher haben ihre Wirksamkeit gegen verschiedene Bakterienstämme untersucht, was sie zu potenziellen Kandidaten für neuartige Antibiotika macht . Weitere Studien könnten ihren Wirkmechanismus untersuchen und ihre antibakterielle Aktivität optimieren.
Antikrebs-Potenzial
Chinazolinone haben auch Antikrebswirkungen gezeigt. Einige Chinazolinon-Derivate sind bereits zugelassene Medikamente zur Behandlung von Lungen- und Bauchspeicheldrüsenkrebs. Die Untersuchung der spezifischen Antikrebsmechanismen von 2-Phenoxy-N-{2-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]ethyl}propanamid könnte wertvolle Erkenntnisse für die Krebstherapie liefern .
Entzündungshemmende Eigenschaften
Die entzündungshemmende Aktivität von Chinazolinonen ist bemerkenswert. Forscher haben ihr Potenzial bei der Linderung von Entzündungen beobachtet. Weitere Studien könnten die Auswirkungen der Verbindung auf Entzündungswege und ihre Eignung für die Medikamentenentwicklung untersuchen .
Antiepileptische Wirkungen
Chinazolinon-Derivate, einschließlich der genannten Verbindung, zeigen antikonvulsive Eigenschaften. Die Untersuchung ihrer Auswirkungen auf die neuronale Erregbarkeit und die Anfallskontrolle könnte zu neuen Antiepileptika führen .
Antifungale Aktivität
Chinazoline haben sich als vielversprechend für die Anwendung als Antimykotika erwiesen. Die Bewertung der Wirksamkeit von This compound gegen Pilzpathogene könnte zur Entwicklung antifungaler Medikamente beitragen .
Antioxidatives Potenzial
Einige Chinazolinon-Derivate besitzen antioxidative Eigenschaften. Die Untersuchung der Fähigkeit der Verbindung, freie Radikale abzufangen und vor oxidativem Stress zu schützen, könnte für verschiedene Gesundheitszustände relevant sein .
Struktur-Wirkungs-Beziehung (SAR)
Das Verständnis der SAR von Chinazolinonen, einschließlich dieser Verbindung, ist entscheidend. Forscher können untersuchen, wie bestimmte Substitutionen die biologische Aktivität beeinflussen, was die zukünftige Arzneimittelentwicklung lenkt .
Zusammenfassend lässt sich sagen, dass This compound ein vielversprechendes Potenzial in verschiedenen Bereichen bietet, von der antibakteriellen und Antikrebsforschung bis hin zu entzündungshemmenden und antikonvulsiven Untersuchungen. Weitere Studien sind unerlässlich, um sein volles Potenzial in der medizinischen Chemie freizusetzen . Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, uns zu fragen!
Wirkmechanismus
Target of Action
The primary target of 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide is the Strigolactone (SL) biosynthesis pathway . SL is a type of plant hormone that plays a crucial role in various biological activities, including suppressing shoot branching, enhancing rhizosphere signal communication, accelerating leaf senescence, and regulating root architecture .
Mode of Action
This compound acts as an inhibitor of the SL biosynthesis pathway . It interacts with the enzymes involved in the biosynthesis of SL, leading to an increase in shoot branching and elongation of the taproot by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO), a specific type of SL .
Biochemical Pathways
The SL biosynthesis pathway starts with the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . Then, the core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . Different modifications of CL, which are catalyzed by cytochrome P450 monooxygenases (CYP), in particular MORE AXILLARY GROWTH1 (MAX1) from the CYP711A clade, and other enzymes, give rise to the structural diversity of the more than 30 natural canonical and non-canonical SL .
Result of Action
The inhibition of the SL biosynthesis pathway by 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide results in an increase in shoot branching and elongation of the taproot . This is due to the suppression of 4DO biosynthesis, leading to an upregulated gene expression of AtMAX3 and AtMAX4 .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenoxy-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-13(22-14-5-3-2-4-6-14)15(20)17-7-9-21-10-8-19-12-16-11-18-19/h2-6,11-13H,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWJUNPSPJEWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOCCN1C=NC=N1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


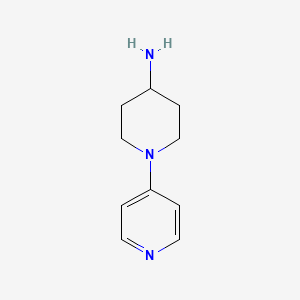
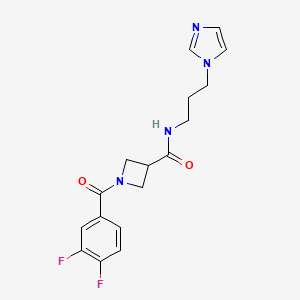
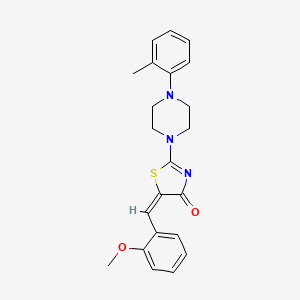
![N-(4-isopropylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2490344.png)
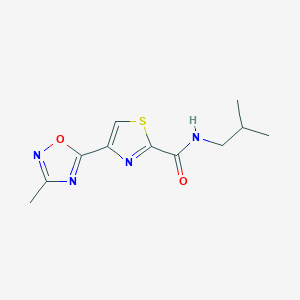
![1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2490349.png)
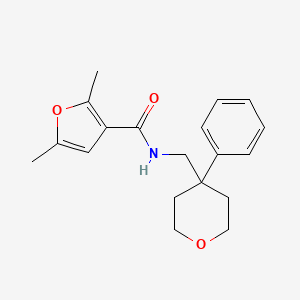
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)
![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)
![2-[(4-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2490355.png)
![{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2490356.png)
![1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2490357.png)
![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)